molecular formula C44H58CaF2N6O12S2 B13532007 Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Cat. No.: B13532007
M. Wt: 1005.2 g/mol
InChI Key: OUMNOTHSODZWNZ-UHFFFAOYSA-L
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Description

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an impurity reference material in the synthesis of certain drugs, particularly those related to cardiovascular treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) involves multiple steps, starting with the preparation of the pyrimidine core. This is followed by the introduction of the fluorophenyl group and the N-methylmethanesulfonamido group. The final steps involve the addition of the heptanoate chain and the formation of the calcium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors in the body. The fluorophenyl and pyrimidine groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. The N-methylmethanesulfonamido group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Rosuvastatin Calcium: A well-known cardiovascular drug with a similar pyrimidine core.

    Atorvastatin Calcium: Another statin with comparable structural features but different substituents.

Uniqueness

Calcium bis(7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an impurity reference material sets it apart from other compounds in its class .

Properties

Molecular Formula

C44H58CaF2N6O12S2

Molecular Weight

1005.2 g/mol

IUPAC Name

calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2

InChI Key

OUMNOTHSODZWNZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

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